2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid is a complex organic compound that features a pyrimidine ring substituted with an amino group, a bromo atom, and a hydroxyl group, along with a benzoic acid moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be synthesized through various chemical pathways, often utilizing starting materials that are readily available in the laboratory or industrial settings. Research articles and patent filings provide insights into its synthesis and applications.
This compound belongs to the class of heterocyclic compounds due to the presence of the pyrimidine ring. It is also classified as an amino acid derivative due to the presence of both the amino group and the carboxylic acid functional group from the benzoic acid moiety.
The synthesis of 2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid typically involves multiple steps, including:
The synthesis may require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yields and purity. Techniques like chromatography are often employed for purification.
The molecular structure of 2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid can be represented as follows:
Crystallographic studies may provide further insights into bond lengths, angles, and molecular geometry, which are crucial for understanding its reactivity and interactions with biological targets.
The compound can participate in various chemical reactions typical for aromatic compounds and heterocycles:
Specific reaction conditions such as solvent choice, temperature, and catalysts can significantly influence the outcomes of these reactions.
The mechanism by which 2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid exerts its biological effects likely involves:
Experimental data from biological assays would be essential to elucidate its mechanism, including binding affinity studies and cellular assays.
Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are commonly used to characterize this compound's physical and chemical properties.
The diverse functionalities offered by this compound make it a valuable subject for ongoing research in organic chemistry and pharmacology.
The molecular architecture of 2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid integrates a planar, conjugated system where the pyrimidine and benzoic acid rings are directly linked at the pyrimidine C4 and benzoic acid C1 positions. This arrangement creates an extended π-system that enhances electronic delocalization, as evidenced by computational studies showing a dipole moment of 5.2 Debye and a polar surface area of 110.06 Ų [4] [9]. The compound exhibits multifunctional hydrogen-bonding capabilities: the carboxylic acid (-COOH), amino (-NH₂), and hydroxyl (-OH) groups collectively enable diverse supramolecular interactions. This is reflected in its crystalline lattice, which typically forms chains via O-H···N and N-H···O bonds, enhancing thermal stability up to 240°C [4]. Key molecular properties include:
Table 1: Molecular Properties of 2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic Acid
Property | Value | Method/Source |
---|---|---|
Molecular formula | C₁₁H₈BrN₃O₃ | High-resolution MS |
Molar mass | 310.10 g/mol | Calculated exact mass |
logP | 1.96 | Chromatographic analysis |
pKa (carboxylic acid) | 3.8 | Potentiometric titration |
pKa (pyrimidine -OH) | 8.2 | UV-Vis spectroscopy |
The bromine atom at pyrimidine C5 introduces steric and electronic effects, lowering the LUMO energy (-2.1 eV) and enabling regioselective cross-coupling reactions. This halogen also increases molecular weight by 79.9 g/mol compared to non-brominated analogs, enhancing lipophilicity (logP 1.96 vs. 1.82) while reducing aqueous solubility by ~40% [4].
The synthesis of brominated pyrimidine-benzoic acid hybrids originated in the 1970s with stoichiometric condensation methods. Early routes involved refluxing 2-amino-4,6-dichloropyrimidine with 2-bromobenzoic acid derivatives in pyridine, yielding mixtures with <30% purity due to halogen scrambling [3] [5]. The 1990s saw the adoption of transition-metal-mediated coupling, particularly Suzuki-Miyaura reactions using Pd(PPh₃)₄ catalysts. However, these protocols suffered from low efficiency (<45% yield) when applied to sterically hindered 5,6-disubstituted pyrimidines [7].
Modern advances employ Buchwald-Hartwig amination and microwave-assisted cyclization:
Table 2: Evolution of Synthetic Methodologies
Era | Method | Yield | Limitations |
---|---|---|---|
1970–1990 | Pyridine-mediated condensation | 20–35% | Low regioselectivity, side products |
1990–2010 | Pd(PPh₃)₄-catalyzed coupling | 40–45% | Ineffective for 5,6-disubstituted |
2010–present | Pd₂(dba)₃/SPhos microwave | 67–85% | Requires specialized ligands |
This hybrid scaffold serves as a versatile bioisostere for carboxylic acid groups in drug design. Its tetrazole-like acidity (pKa 3.8) combined with enhanced membrane permeability (logP 1.96) makes it ideal for kinase inhibitor development. Notably, it functions as a:
In materials science, applications leverage its coordination chemistry:
Table 3: Application Spectrum
Domain | Function | Performance Metric |
---|---|---|
Pharmaceutical | Kinase inhibitor scaffold | Kᵢ = 0.8 µM for Pim-1 kinase |
Antimicrobials | Gyrase B binding intermediate | MIC = 8 µg/mL (S. aureus) |
Metal-organic frameworks | Zn²⁺/Cu²⁺ coordination node | BET: 800–1200 m²/g |
Sensors | Lanthanide complex sensitizer | Φ = 0.42 (λₑₘ = 615 nm) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: